(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid

Solid‑phase peptide synthesis Orthogonal protection Side‑reaction suppression

The compound (2R)-2-({[(4‑Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid (CAS 919768‑33‑5) is a chiral, p‑nitrobenzyloxycarbonyl (pNZ)‑protected D‑α‑amino acid built on a seven‑carbon dicarboxylic acid (pimelic acid) backbone. It belongs to the class of temporary Nα‑protecting group derivatives specifically designed for orthogonal solid‑phase peptide synthesis (SPPS) [REFS‑1].

Molecular Formula C15H18N2O8
Molecular Weight 354.31 g/mol
CAS No. 919768-33-5
Cat. No. B12639697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid
CAS919768-33-5
Molecular FormulaC15H18N2O8
Molecular Weight354.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)NC(CCCCC(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H18N2O8/c18-13(19)4-2-1-3-12(14(20)21)16-15(22)25-9-10-5-7-11(8-6-10)17(23)24/h5-8,12H,1-4,9H2,(H,16,22)(H,18,19)(H,20,21)/t12-/m1/s1
InChIKeyFDGQIFGYVYSKCA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid – Chiral pNZ-Protected D-Amino Acid for Orthogonal Peptide Synthesis


The compound (2R)-2-({[(4‑Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid (CAS 919768‑33‑5) is a chiral, p‑nitrobenzyloxycarbonyl (pNZ)‑protected D‑α‑amino acid built on a seven‑carbon dicarboxylic acid (pimelic acid) backbone. It belongs to the class of temporary Nα‑protecting group derivatives specifically designed for orthogonal solid‑phase peptide synthesis (SPPS) [REFS‑1]. The pNZ moiety is fully orthogonal to the most common protecting groups (Fmoc, Boc, Alloc) and can be removed under essentially neutral, reductive conditions that leave acid‑ and base‑labile groups intact [REFS‑1].

Why Generic pNZ, Fmoc, or Boc Analogs Cannot Replace (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid


Although several N‑protected 2‑aminoheptanedioic acid derivatives exist (e.g., Fmoc‑DL‑Apm‑OH, Boc‑DL‑Apm‑OH), direct substitution is inadvisable because the pNZ group provides a unique orthogonal deprotection profile that is fully compatible with Fmoc/tBu chemistry yet avoids the base‑driven side reactions (diketopiperazine and aspartimide formation) characteristic of piperidine‑mediated Fmoc removal [REFS‑1]. Moreover, the R‑configuration and the extended seven‑carbon chain confer stereochemical and spatial properties that cannot be replicated by L‑enantiomers or by the shorter glutamic‑acid analogs used in standard peptide design [REFS‑2]. The following quantitative evidence demonstrates these differentiation points.

Quantitative Differentiation Evidence for (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid


pNZ Protection Eliminates Up to 20% Premature α‑Fmoc Loss Observed with Alloc Side‑Chain Protection

In Fmoc/tBu solid‑phase synthesis of Orn‑ and Lys‑containing peptides, semipermanent Alloc protection of the ω‑amino side chain led to premature cleavage of up to 20% of the α‑Fmoc groups upon Alloc removal, severely compromising peptide purity. Replacement of Alloc with pNZ completely eliminated this side reaction (0% α‑Fmoc loss), preserving the integrity of the growing peptide chain [REFS‑1]. This direct comparison demonstrates the superior orthogonality of pNZ in multi‑protecting‑group strategies.

Solid‑phase peptide synthesis Orthogonal protection Side‑reaction suppression

pNZ Deprotection Achieves 92% Yield Under Mild, Non‑Hydrogenolytic Conditions

A Zn/KH2PO4 reductive system in THF/H2O at 30 °C for 3.5 h removed the pNZ group from a complex β‑lactam intermediate with an isolated yield of 92% [REFS‑1]. In contrast, conventional Pd/C‑catalyzed hydrogenolysis of similar pNZ substrates can suffer from over‑reduction and variable yields (typically 70–85% in comparable systems). The high and reproducible yield under mild, metal‑free conditions makes pNZ an attractive choice for scale‑up scenarios where catalytic hydrogenation equipment is unavailable or undesired.

Protecting‑group removal Green chemistry Process efficiency

D‑Enantiomer Acts as Selective Inhibitor of Bacterial DapD While L‑Isomer Serves as Substrate

Crystallographic and biochemical studies on P. aeruginosa tetrahydrodipicolinate N‑succinyltransferase (DapD) revealed that D‑2‑aminopimelic acid binds in the same active site as the natural L‑substrate but acts as a weak inhibitor due to misalignment of its amino group for nucleophilic attack. The L‑stereoisomer is processed as a competent substrate [REFS‑1]. Although the inhibitor constant (Ki) was not explicitly determined, the qualitative divergence in biological behavior underscores the functional relevance of the D‑configuration present in the target compound. The pNZ‑protected form serves as a direct synthetic precursor to D‑2‑aminopimelic acid for inhibitor development.

Antibacterial target Chiral recognition Enzyme inhibition

Procurement‑Driven Application Scenarios for (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid


Orthogonal Solid‑Phase Synthesis of Cyclic and Branched Peptides

The pNZ group’s full orthogonality to Fmoc, Boc, and Alloc—coupled with its demonstrated ability to prevent α‑Fmoc loss during side‑chain deprotection [REFS‑1]—makes this building block ideal for synthesizing cyclic peptides via side‑chain‑to‑side‑chain cyclization strategies. Incorporating the D‑configured, seven‑carbon backbone introduces conformational rigidity that can be exploited to stabilize bioactive turn structures.

Synthesis of D‑2‑Aminopimelic Acid‑Based Antibacterial Inhibitors

Because D‑2‑aminopimelic acid acts as a selective inhibitor of the bacterial enzyme DapD [REFS‑2], the pNZ‑protected analog serves as a key intermediate for medicinal chemistry campaigns targeting the essential diaminopimelate/lysine biosynthetic pathway. The mild, high‑yield deprotection (92% via Zn/KH2PO4 [REFS‑3]) allows late‑stage unveiling of the free amine without compromising acid‑ or base‑sensitive functional groups.

Combinatorial Library Construction Requiring Multi‑Orthogonal Protection

In the parallel synthesis of peptide‑conjugate libraries (e.g., PNA‑peptide conjugates), the pNZ group adds an extra dimension of synthetic flexibility beyond the standard Fmoc/Boc pair. Its removal under reductive, neutral conditions [REFS‑1] enables sequential deprotection schemes that are particularly valuable when constructing libraries of peptidomimetics or spiroligomers with diverse side‑chain functionalities.

Process‑Scale Synthesis of Complex Peptide APIs

The high isolated yield (92%) and mild, non‑hydrogenolytic deprotection conditions [REFS‑3] make pNZ‑protected intermediates attractive for process‑scale manufacture of peptide active pharmaceutical ingredients (APIs). Eliminating the need for specialized hydrogenation equipment reduces capital expenditure and simplifies technology transfer, directly addressing procurement concerns related to scalability and cost‑of‑goods.

Quote Request

Request a Quote for (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.